molecular formula C11H13NOS B14445864 4H-1,3-Thiazine, 5,6-dihydro-2-(4-methoxyphenyl)- CAS No. 73500-46-6

4H-1,3-Thiazine, 5,6-dihydro-2-(4-methoxyphenyl)-

Cat. No.: B14445864
CAS No.: 73500-46-6
M. Wt: 207.29 g/mol
InChI Key: ZHWWMUGRPPNHGS-UHFFFAOYSA-N
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Description

4H-1,3-Thiazine, 5,6-dihydro-2-(4-methoxyphenyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Thiazine, 5,6-dihydro-2-(4-methoxyphenyl)- can be achieved through several methods. One common approach involves the cyclization of thioureas or thioamides with Michael acceptors. Another method includes the reaction between thioureas and malonic acid derivatives or the reaction between 3-mercaptoacrylamides and carbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound often involve the use of green synthesis techniques to minimize environmental impact. These methods include the use of microwave-induced reactions and solvent-free conditions to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Thiazine, 5,6-dihydro-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines.

Scientific Research Applications

4H-1,3-Thiazine, 5,6-dihydro-2-(4-methoxyphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1,3-Thiazine, 5,6-dihydro-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, this compound can modulate various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,3-Thiazine, 5,6-dihydro-2-(4-methoxyphenyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxyphenyl group enhances its potential as a therapeutic agent and its ability to interact with various molecular targets.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-13-10-5-3-9(4-6-10)11-12-7-2-8-14-11/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWWMUGRPPNHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NCCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441735
Record name 4H-1,3-Thiazine, 5,6-dihydro-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73500-46-6
Record name 4H-1,3-Thiazine, 5,6-dihydro-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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